Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate
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Overview
Description
Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate is a chemical compound with a molecular mass of 347.246 daltons . It is a type of chemical entity that falls under the subclass of chemical compounds . This compound is characterized by its unique structure, which includes a pyrrole ring and an oxooctenyl group.
Preparation Methods
The synthesis of Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate involves several steps. The synthetic route typically includes the formation of the pyrrole ring followed by the addition of the oxooctenyl group. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, while in industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate can be compared with other similar compounds that contain a pyrrole ring and an oxooctenyl group. Some similar compounds include ethyl 7-[2-(3-oxooct-1-enyl)pyrrol-1-yl]heptanoate and other derivatives with slight variations in their chemical structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties .
Properties
CAS No. |
112241-52-8 |
---|---|
Molecular Formula |
C21H33NO3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
ethyl 7-[2-(3-oxooct-1-enyl)pyrrol-1-yl]heptanoate |
InChI |
InChI=1S/C21H33NO3/c1-3-5-8-13-20(23)16-15-19-12-11-18-22(19)17-10-7-6-9-14-21(24)25-4-2/h11-12,15-16,18H,3-10,13-14,17H2,1-2H3 |
InChI Key |
XKHZLCZMXCMURA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CC1=CC=CN1CCCCCCC(=O)OCC |
Origin of Product |
United States |
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